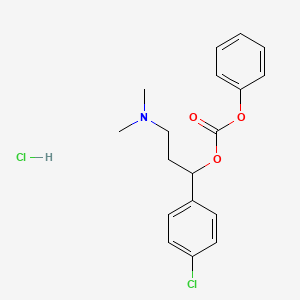
Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is a complex organic compound with a unique structure that includes a carbonic acid ester, a chlorinated benzyl group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method is the esterification of carbonic acid with (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic environment to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester or amine groups.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) methyl ester
- Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) ethyl ester
Uniqueness
Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
88384-28-5 |
|---|---|
Molecular Formula |
C18H21Cl2NO3 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-3-(dimethylamino)propyl] phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C18H20ClNO3.ClH/c1-20(2)13-12-17(14-8-10-15(19)11-9-14)23-18(21)22-16-6-4-3-5-7-16;/h3-11,17H,12-13H2,1-2H3;1H |
InChI Key |
GMMAYVOQDAJOJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















